Haloxyfop

Content Navigation

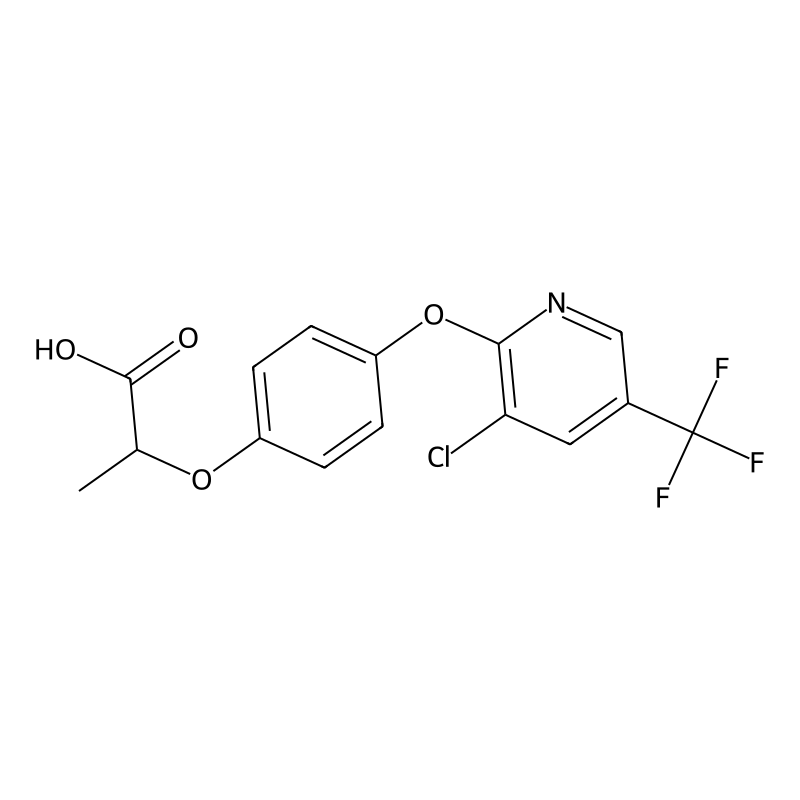

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

haloxyfop mechanism of action ACCase inhibition

Structural Mechanism of ACCase Inhibition

ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. The CT domain active site is located at the interface of a dimer, and haloxyfop binds in this region, disrupting its function [1] [2].

- Binding Site and Conformational Change: this compound binds at the interface between the N domain of one monomer and the C domain of the other monomer of the CT dimer [1]. This binding requires a large conformational change in the dimer interface of the enzyme [1].

- Enantioselectivity: ACCase exhibits high enantioselectivity. Only the (R)-enantiomer of this compound (marketed as this compound-P-methyl) possesses herbicidal activity [3] [4]. The preference for the (R)-enantiomer is primarily driven by favorable van der Waals interactions with active site residues [3].

- Inhibition Mechanism: By binding at this critical interface, this compound acts as a competitive inhibitor, disrupting the binding or proper conformation of the acetyl-CoA or carboxybiotin substrates and thereby halting the carboxylation reaction [2].

The following diagram illustrates this multi-step inhibitory pathway.

This compound inhibition pathway of ACCase.

Key Residue Interactions and Enantioselectivity

The specific binding of this compound is mediated by a network of interactions with amino acid residues in the CT active site. Molecular mechanics calculations show that van der Waals forces are the main driver of binding, explaining the strong preference for the (R)-enantiomer [3].

The table below summarizes the core experimental findings related to this compound's binding and inhibition.

| Aspect | Key Finding | Experimental Evidence |

|---|---|---|

| Primary Mechanism | Inhibits ACCase CT activity [1] | Enzyme kinetics, structural biology [1] |

| Binding Site | Dimer interface of CT domain [1] | X-ray crystallography [1] |

| Enantioselectivity | Only (R)-enantiomer is herbicidal [3] [4] | Homology modeling, MM-PBSA free energy calculations [3] |

| Driving Force | Van der Waals interactions [3] | Molecular mechanics (MM-PBSA) analysis [3] |

| Conformational Impact | Requires large conformational change in enzyme [1] | Comparative crystal structure analysis [1] |

Comparison with Other ACCase Inhibitors

This compound belongs to the aryloxyphenoxypropionate (FOP) class of herbicides. Another major class is the cyclohexanediones (DIMs), such as tepraloxydim [1]. Structural studies reveal key differences in their inhibition mechanisms, as shown in the table below.

| Feature | This compound (FOP) | Tepraloxydim (DIM) |

|---|---|---|

| Chemical Class | Aryloxyphenoxypropionate [1] | Cyclohexanedione [1] |

| Binding Site | Dimer interface of CT domain [1] | Dimer interface of CT domain [1] |

| Conformational Change | Requires large change [1] | Requires only small, specific changes [1] |

| Anchoring Points | Shares at least two conserved interactions with the enzyme with DIMs [1] | Shares at least two conserved interactions with the enzyme with FOPs [1] |

| Resistance Sensitivity | Distinct sensitivity profile to certain resistance mutations [1] | Distinct sensitivity profile to certain resistance mutations [1] |

Key Experimental Techniques for Characterization

The detailed mechanism of this compound has been elucidated through several advanced biophysical and computational techniques.

- X-ray Crystallography: This is the primary method for determining the high-resolution three-dimensional structure of the ACCase CT domain in complex with this compound, allowing precise visualization of the binding mode and inhibitor-protein interactions [1].

- Homology Modeling and MM-PBSA Analysis: When high-resolution structures of a specific ACCase are unavailable, researchers use homology modeling to create a reliable model based on a related enzyme (e.g., using yeast CT to model human ACC2) [3] [2]. The Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) method is then used to calculate the binding free energy and decompose it into contributions from individual residues, which revealed the role of van der Waals forces in enantioselectivity [3].

- Species-Selectivity and Protein Engineering: To overcome challenges in studying the human enzyme, a "humanized" yeast CT domain was created. Nine key active site residues in the yeast enzyme were mutated to their human counterparts, resulting in a protein that maintains crystallizability while exhibiting an inhibitor sensitivity profile closer to human ACC. This allows for structural insights into species selectivity [2].

The experimental workflow for structural and binding analysis typically integrates these techniques, as shown below.

Workflow for structural analysis of this compound binding.

Significance and Research Applications

Understanding this compound's inhibition mechanism has important applications beyond herbicide development. As obesity and diabetes are linked to fatty acid metabolism, ACCases are promising therapeutic targets [2]. Structural insights from this compound and other inhibitors guide the design of novel human ACCase inhibitors for potential anti-obesity and anti-diabetes drugs [1] [2].

References

- 1. A different mechanism for the inhibition of ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Structure-guided Inhibitor Design for Human Acetyl-coenzyme ... [pmc.ncbi.nlm.nih.gov]

- 3. Study on the enantioselectivity inhibition ... mechanism of [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-P-methyl PESTANAL , analytical standard ... [sigmaaldrich.com]

haloxyfop environmental fate and degradation

Chemical Identity and Herbicidal Action

Haloxyfop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP or FOP) family. Its primary mode of action is the inhibition of the plant enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis. This action disrupts lipid formation, ultimately leading to plant death. It is important to note the distinction between its different forms [1] [2]:

- This compound-methyl: An ester form of the herbicide.

- This compound-P-methyl: The herbicidally active R-enantiomer.

- This compound (acid): The active form resulting from the hydrolysis of the ester forms in the environment and plants.

The following diagram illustrates the primary degradation pathway of this compound-methyl in the environment, particularly in soil.

Diagram 1: The primary environmental degradation pathway of this compound-methyl in soil, showing rapid hydrolysis and chiral inversion.

Environmental Fate and Degradation Parameters

The behavior of this compound in the environment is characterized by rapid initial transformation, followed by slower degradation of the primary product. Key quantitative parameters are summarized in the table below [3] [4] [5].

| Parameter | Value / Condition | Notes / Matrix |

|---|---|---|

| Hydrolysis (this compound-methyl) | Half-life: Few hours | Rapid ester cleavage in soil; rate increases with pH [5]. |

| Soil Degradation (this compound acid) | Half-life: 2.6 - 4.9 days (field, wetland soil); 55 - 100 days (lab, various soils) | Half-life varies significantly with soil microbial activity, OM, and conditions [3] [4]. |

| Water Degradation (this compound acid) | Half-life: 33 days (pH 5); ~5 days (pH 7); Hours (pH 9) | Highly pH-dependent; degrades rapidly under alkaline conditions [4]. |

| Water Solubility (at 20°C, pH 7) | 7.9 mg/L (this compound-P-methyl) | Classified as low [2]. |

| Octanol-Water Partition Coeff. (log P) | 4.0 (this compound-P-methyl) | Indicates a high potential for bioaccumulation [2]. |

| Adsorption Coefficient | 29,500 (this compound-ethoxyethyl) | Suggests strong adsorption to soil particles, moderate leaching potential [4]. |

Key Degradation Pathways and Mechanisms

- Rapid Ester Hydrolysis and Chiral Inversion: As shown in Diagram 1, the ester forms (e.g., this compound-methyl) are rapidly hydrolyzed in soil to their active acid form (this compound) within hours. This process is biologically mediated. A critical subsequent reaction is the preferential chiral inversion of the inactive S-enantiomer to the herbicidally active R-enantiomer, which has been observed in multiple soils. This inversion is also biologically driven and does not occur in sterile soil [5].

- Microbial Degradation: The further breakdown of the this compound acid molecule is driven by soil microorganisms. Studies have shown that application of this compound can alter the soil bacterial community, initially reducing diversity but also enriching for specific genera known to degrade herbicides, such as Pseudomonas, Acinetobacter, and Shewanella [3] [6]. Complete mineralization involves complex processes like chain breakage, dechlorination, and defluorination [7].

Advanced Analytical and Remediation Methodologies

Protocol for Residue Analysis in Complex Matrices

The following method, adapted from a protocol for determining acidic herbicides in tea, provides a robust approach for analyzing this compound in complex environmental samples [1].

- 1. Principle: The sample is extracted with acetonitrile via ultrasonication. The extract is cleaned up using a graphitized carbon black (GCB) solid-phase extraction (SPE) cartridge to remove pigments and other interferents. The eluent is then derivatized with trimethylsilyl diazomethane to convert the acid into a methyl ester, making it more amenable to GC-MS analysis. A second clean-up on a Florisil SPE cartridge may be used before analysis by GC-MS with external standard quantification.

- 2. Key Reagents and Materials:

- Solvents: Acetonitrile, acetone, hexane, methanol, toluene (all HPLC grade).

- Derivatization Agent: Trimethylsilyl diazomethane in n-hexane (2.0 mol/L).

- SPE Cartridges: Graphitized Carbon Black (1.0 g, 12 mL) and Florisil (250 mg, 3 mL).

- Standard: this compound analytical standard (purity ≥ 95%).

- 3. Apparatus: GC-MS system with EI source, solid-phase extraction device, ultrasonic bath, vortex mixer, rotary evaporator, and nitrogen evaporator.

- 4. Procedure Workflow:

Diagram 2: Experimental workflow for the extraction, clean-up, derivatization, and analysis of this compound residues in complex matrices like soil or tea.

Innovative Remediation Technologies

Research into remediating this compound-contaminated environments has identified several promising technologies.

- Microbial Fuel Cells (MFCs) with Fungal Bioaugmentation: This is a cutting-edge bioelectrochemical approach. A study demonstrated that using a soil MFC system augmented with the fungus Myrothecium verrucaria significantly enhanced the removal of this compound-P [7].

- Performance: The system achieved over 93% herbicide removal efficiency at the anode within 60 days.

- Mechanism: The bioelectric field generated by the MFC reshapes the soil microbial community, enriching for both electroactive and degradative bacteria. The inoculated fungus creates a "xeno-fungusphere," a synergistic environment where it interacts with indigenous microbes, boosting both herbicide degradation and electrogenesis. This method was more effective than using the fungus or electrokinetics alone [7].

- Isolation of Specific Degrading Microbes: Bacterial strains from genera such as Pseudomonas and Acinetobacter have been isolated and shown to efficiently degrade AOPP herbicides, suggesting potential for bioaugmentation strategies [3].

Ecotoxicology and Regulatory Considerations

Understanding the impact of this compound on non-target organisms is crucial for environmental risk assessment.

- Toxicity to Aquatic Life: The ecotoxicity of this compound varies with its form. This compound-methyl is considered practically non-toxic to fish (LC₅₀: 96 to >1000 mg/L), whereas this compound-ethoxyethyl is moderately to highly toxic to fish (e.g., LC₅₀ for bluegill sunfish is 0.28 mg/L) [4].

- Toxicity to Birds and Bees: this compound is practically non-toxic to birds (oral LD₅₀ > 2,150 mg/kg in mallard ducks) and non-toxic to bees (LD₅₀ = 100 µg/bee) [4].

- Regulatory Status: According to the Pesticide Properties Database (PPDB), This compound-P-methyl is not approved for use under the European Union's EC 1107/2009 regulation [2].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound-P-methyl (Ref: DE 535) - AERU [sitem.herts.ac.uk]

- 3. Influence of the herbicide this compound-R-methyl on bacterial ... [sciencedirect.com]

- 4. EXTOXNET PIP - this compound - Oregon State University [extoxnet.orst.edu]

- 5. Environmental Behavior of the Chiral Herbicide this compound. ... [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of the herbicide this compound-R-methyl on bacterial ... [pubmed.ncbi.nlm.nih.gov]

- 7. Taking Myrothecium verrucaria and this compound-P as an ... [sciencedirect.com]

Chemical Profile and Environmental Fate

The table below summarizes the core properties and environmental behavior of haloxyfop.

| Property | Details |

|---|---|

| Chemical Classification | Aryloxyphenoxypropionate (AOPP) herbicide [1]. |

| Active Isomer | R-enantiomer (this compound-P) [2]. |

| Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis [2]. |

| Primary Application | Post-emergence control of annual and perennial grass weeds [2]. |

| Environmental Half-Life (Soil) | Rapid dissipation; half-life of 2.6–4.9 days reported in coastal wetland soil [3]. |

| Key Metabolic/Degradation Process | In soil: Rapid hydrolysis of this compound-methyl to this compound-acid, followed by chiral inversion of S-enantiomer to R-form [4]. In plants: Hydrolysis to this compound-acid, but no chiral interconversion of enantiomers [4]. |

Comparative Metabolism in Plants vs. Soil

The following diagram illustrates the key metabolic pathways of this compound in plants and soil, highlighting the critical difference in enantiomer behavior.

Key metabolic pathways of this compound in soil versus plants.

Degradation Kinetics and Microbial Impact

The table below collates data on the dissipation and ecological impact of this compound across different studies.

| Study Context | Key Findings on Degradation & Impact |

|---|---|

| Coastal Wetland (S. alterniflora) | This compound dissipated exponentially; >90% removal in 30 days; short-term reduction in rhizosphere soil bacterial diversity, followed by recovery; increased abundance of potential degraders (e.g., Pseudomonas, Acinetobacter) [1] [3]. |

| Soil Microbial Fuel Cell (MFC) | Fungal bioaugmentation with Myrothecium verrucaria enhanced degradation, achieving >93% this compound-P removal in 60 days; followed second-order degradation kinetics; improved MFC current and power density [5] [6]. |

| Forest Restoration | Demonstrated selectivity of this compound-P, causing significantly less damage to native Atlantic Forest tree species compared to glyphosate [7]. |

Advanced Remediation and Analytical Protocols

For researchers focusing on remediation or analysis, here are methodologies from recent studies.

| Experimental Approach | Protocol Summary |

|---|---|

| Fungal Bioaugmentation in MFCs | Setup: Construct soil MFCs with carbon fiber anode/graphite cathode. Treatment: Inoculate herbicide-contaminated soil with fungal strains (e.g., Myrothecium verrucaria). Monitoring: Track current density, power output, and herbicide concentration over 60-90 days. Analysis: Use HPLC-MS for herbicide quantification; 16S rRNA sequencing for microbial community dynamics [5] [6]. |

| Field Persistence & Ecotoxicity | Design: Field plots with herbicide application at recommended doses. Sampling: Collect rhizosphere soil and plant samples over time (e.g., days 1, 3, 7, 15, 30). Analysis: Enantioselective GC-MS or LC-MS to track parent compound and metabolites; next-generation sequencing (16S rRNA) to assess shifts in microbial community structure [1] [4] [3]. |

Environmental Implications and Research Gaps

The environmental behavior of this compound presents a complex picture. Its rapid dissipation in soil suggests a lower persistence risk [3], but its potential toxicity to non-target organisms like zebrafish and mice, even at environmentally relevant concentrations, warrants caution [5]. The compound's high mobility in water (solubility of 375 mg/L at pH 7) also raises concerns about groundwater contamination [2].

Recent research on Microbial Fuel Cells (MFCs) enhanced with degradative fungi like Myrothecium verrucaria points to a promising bioremediation strategy. This approach not only accelerates herbicide removal but also generates electricity, offering a self-sustaining cleanup model [5] [6]. The introduced fungi create a "xeno-fungusphere," a unique microenvironment that reshapes the indigenous microbial community and enhances the overall degradation capacity of the system [6].

References

- 1. Influence of the herbicide this compound-R-methyl on bacterial ... [sciencedirect.com]

- 2. This compound-P (Ref: DE 535 acid) - AERU [sitem.herts.ac.uk]

- 3. Influence of the herbicide this compound-R-methyl on bacterial ... [pubmed.ncbi.nlm.nih.gov]

- 4. Environmental behavior of the chiral herbicide this compound . [pubmed.ncbi.nlm.nih.gov]

- 5. Taking Myrothecium verrucaria and this compound-P as an ... [sciencedirect.com]

- 6. Fungal bioaugmentation enhanced herbicide removal via ... [pubmed.ncbi.nlm.nih.gov]

- 7. Herbicides in forest restoration: Selectivity and adequate ... [sciencedirect.com]

Comprehensive Technical Guide: Haloxyfop Binding to the Carboxyltransferase Domain

Introduction and Biological Significance

Acetyl-CoA carboxylase (ACC) is a crucial metabolic enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid biosynthesis. The carboxyltransferase (CT) domain of ACC is responsible for the second half of this reaction: transferring the carboxyl group from carboxybiotin to acetyl-CoA. This domain has emerged as a significant target for the development of both herbicides and therapeutic agents against metabolic disorders. Haloxyfop, a representative of the aryloxyphenoxypropionate (FOP) class of herbicides, exerts its phytotoxic effects through potent inhibition of the CT domain in sensitive plants. Understanding the molecular details of this compound binding provides a foundation for designing novel inhibitors targeting human ACC for treating obesity, diabetes, and related metabolic syndromes, while also offering insights into herbicide resistance mechanisms [1] [2] [3].

The CT domain is located in the C-terminal region of the multi-domain ACC enzyme and constitutes approximately one-third of the protein. In eukaryotes, the active form of this domain exists as a dimer, with the catalytic site situated at the dimer interface between two monomers. Structural studies have revealed that each monomer consists of two subdomains, designated N and C domains, with the active site formed by contributions from both subdomains of each monomer. The high degree of conservation in the CT domain across species, particularly in the active site region (approximately 90% sequence identity between yeast and human enzymes), has made yeast ACC a validated model system for structural studies of inhibitor binding [2] [4].

Structural Basis of this compound Binding

Overall Binding Site Location

Crystallographic studies of the yeast CT domain in complex with this compound have revealed that the inhibitor binds deep within the active site at the interface of the CT dimer. This binding location strategically positions this compound to interfere with the enzyme's normal catalytic function. The dimer interface creates a complex pocket where residues from both monomers contribute to inhibitor binding, with the N-domain of one monomer and the C-domain of the opposing monomer forming the complementary surfaces that accommodate this compound [1] [2].

Unlike earlier predictions, this compound binding requires substantial conformational rearrangements in the CT domain structure. Several residues at the dimer interface undergo significant positional shifts to create a highly conserved hydrophobic pocket that extends deeply into the core of the dimer. This induced-fit mechanism results in a binding pocket that optimally accommodates this compound's specific chemical features and differentiates it from other classes of CT inhibitors that require minimal structural adjustments [1] [2].

Specific Molecular Interactions

The binding of this compound to the CT domain is stabilized by an extensive network of hydrophobic interactions and hydrogen bonds. The aromatic rings of this compound nestle within a hydrophobic environment created by residues such as Leu1705, Val1967, Ile1735, Tyr1738, and Val2024'. These interactions provide the majority of the binding energy through van der Waals contacts and exclusion of solvent water molecules [1] [2].

Table 1: Key Protein-Inhibitor Interactions in this compound Binding

| Residue | Location | Interaction Type | Functional Role |

|---|---|---|---|

| Ala1627 | N-domain | Hydrogen bonding | Main-chain amide bonds to this compound oxygen |

| Ile1735 | N-domain | Hydrogen bonding | Main-chain amide bonds to this compound oxygen |

| Gly1998' | C-domain (opposite monomer) | Hydrogen bonding | Main-chain amide bonds to this compound oxygen |

| Leu1705 | N-domain | Hydrophobic | Forms part of hydrophobic binding pocket |

| Val1967 | N-domain | Hydrophobic | Contributes to hydrophobic environment |

| Ile1735 | N-domain | Hydrophobic | Side-chain forms hydrophobic region |

| Tyr1738 | N-domain | Hydrophobic/Aromatic | π-Stacking with inhibitor rings |

Critical hydrogen bonding interactions further stabilize the complex. The ionized enolate form of this compound participates in hydrogen bonds with the main-chain amide groups of Ala1627 and Ile1735. An additional hydrogen bond forms between another this compound oxygen atom and the main-chain amide of Gly1998' from the opposing monomer. These specific interactions serve as important anchoring points for inhibitor binding and are shared with other herbicide classes that target the CT domain, despite their chemical differences [1] [2] [3].

Comparative Analysis with Other Inhibitor Classes

Distinct Binding Modes

Structural comparisons of the CT domain complexed with different herbicide classes reveal distinct yet overlapping binding modes. While this compound (FOPs) requires large conformational changes for binding, tepraloxydim (DIMs) and pinoxaden (DENs) probe different regions of the dimer interface and necessitate only minor structural adjustments. This fundamental difference in binding requirements has important implications for inhibitor design and understanding resistance mechanisms [5] [3].

Despite their chemical diversity, these inhibitor classes share two common anchoring points with the CT domain: hydrogen bonds with the main-chain amides of Ala1627/Ile1735 and Gly1998'. These conserved interactions appear critical for inhibitory activity across different chemical scaffolds. However, the specific regions of the dimer interface that each inhibitor class targets varies significantly, with this compound penetrating more deeply into the hydrophobic core of the dimer interface compared to the DIM and DEN inhibitors [5] [3].

Table 2: Comparative Analysis of ACC CT Domain Inhibitors

| Parameter | This compound (FOPs) | Tepraloxydim (DIMs) | Pinoxaden (DENs) |

|---|---|---|---|

| Chemical Class | Aryloxyphenoxy-propionate | Cyclohexanedione | Phenylpyrazoline |

| Conformational Change | Extensive | Moderate | Moderate |

| Binding Site Depth | Deep pocket at dimer interface | Intermediate depth | Intermediate depth |

| Competitive Substrate | Acetyl-CoA | Acetyl-CoA | Acetyl-CoA |

| Resistance Mutations | Ile2041, others | Varies by specific compound | Varies by specific compound |

| Shared Anchoring Points | Ala1627/Ile1735, Gly1998' | Ala1627/Ile1735, Gly1998' | Ala1627/Ile1735, Gly1998' |

Implications for Cross-Resistance

The structural differences in binding modes provide a molecular basis for understanding differential resistance patterns observed in field populations. Mutations that confer resistance to one class of herbicides may have varying effects on other classes depending on their proximity to the specific binding elements. For example, the Ile2041Thr mutation identified in this compound-resistant Poa annua disrupts this compound binding but may have less impact on DIM inhibitors that rely on different interaction networks [6].

The conserved anchoring points explain why some mutations confer broad cross-resistance across multiple herbicide classes, while others provide narrow resistance specific to a single chemical class. This understanding enables more strategic design of inhibitor combinations and rotations to manage resistance development in agricultural settings [3] [6].

Experimental Methods for Structural Studies

Protein Expression and Crystallization

Structural insights into this compound binding have been primarily obtained through X-ray crystallography of the yeast CT domain. The experimental protocols typically involve expressing the CT domain (residues 1476-2233) in E. coli and purifying the soluble protein using standard chromatographic techniques. The crystallization conditions optimized for the free enzyme include a reservoir solution of 0.1 M sodium citrate (pH 5.5), 200 mM NaCl, 8% (wt/vol) polyethylene glycol (PEG) 8000, and 10% (vol/vol) glycerol, with the protein concentration at 10 mg/mL [2].

For complex formation, researchers have employed two primary approaches: co-crystallization and crystal soaking. In co-crystallization, the CT domain is incubated with this compound (typically at 2 mM concentration) before crystallization begins. Alternatively, free enzyme crystals are soaked in solutions containing 1-5 mM this compound for varying durations (approximately 1 hour optimal). Achieving successful complex crystals requires careful optimization of inhibitor concentration and soaking time, as excessive concentrations or prolonged exposure can degrade crystal quality [2].

Data Collection and Structure Determination

X-ray diffraction data are typically collected at synchrotron sources, such as the X4A beamline of the National Synchrotron Light Source (NSLS). The diffraction images are processed using standard packages like HKL-2000. The structure determination process employs molecular replacement methods using the free enzyme structure as a search model, followed by iterative rounds of refinement using CNS and model building with O or similar software packages [2].

The this compound complex typically crystallizes in the C2 space group with unit cell parameters a = 246.8 Å, b = 125.2 Å, c = 145.5 Å, and β = 94.1°. The structure refinement process includes manual fitting of the this compound molecule into clear electron density observed in the active site, followed by optimization of protein and inhibitor parameters against the diffraction data. Final validation includes analysis of Ramachandran plots and geometry statistics to ensure model quality [2].

Experimental workflow for determining this compound-CT domain structure

Implications for Drug Development

Therapeutic Applications

The structural insights from this compound binding to the CT domain have significant implications for developing therapeutic agents against metabolic diseases. As ACC plays a central role in fatty acid metabolism, inhibitors targeting the CT domain offer potential for treating obesity, type 2 diabetes, and related conditions. The differential expression of ACC isoforms (ACC1 primarily in lipogenic tissues and ACC2 associated with mitochondrial fatty acid oxidation) enables potential for tissue-specific targeting strategies [2] [3].

The mapping of inhibitor binding sites provides a blueprint for structure-based drug design. Researchers can leverage the conformational flexibility observed in this compound binding to design novel compounds that optimize interactions with the CT domain. The identification of distinct regions within the active site that can accommodate different chemical scaffolds enables the development of inhibitors with improved potency and selectivity for human ACC isoforms [7] [3].

Resistance Management

From an agricultural perspective, understanding this compound binding at atomic resolution facilitates the development of strategies to combat herbicide resistance. The identification of resistance mutations such as Ile2041Thr in Poa annua provides insights into the molecular basis of reduced inhibitor sensitivity. This knowledge enables the design of next-generation herbicides that maintain efficacy against resistant weed populations while minimizing impacts on non-target organisms [6].

The observation that the Ile2041Thr mutation does not significantly alter the conformational structure of the CT domain, unlike other mutations at this position, explains why this specific substitution selectively interferes with herbicide binding while preserving enzyme function. This understanding can guide the development of herbicide mixtures and rotation schedules that effectively manage resistance while maintaining effective weed control [6].

Conclusion and Future Directions

The structural characterization of this compound binding to the carboxyltransferase domain of ACC represents a significant advance in understanding inhibitor mechanisms at the molecular level. The detailed interaction maps and conformational requirements provide a solid foundation for both therapeutic and agricultural applications. Future research directions include leveraging this structural information to design dual-specificity inhibitors that simultaneously target both ACC isoforms for metabolic diseases, and developing selective inhibitors that minimize off-target effects in human applications.

References

- 1. Molecular basis for the inhibition of the carboxyltransferase ... [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular basis for the inhibition of the carboxyltransferase ... [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism for the inhibition of the carboxyltransferase ... [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of the carboxyltransferase domain ... [pubmed.ncbi.nlm.nih.gov]

- 5. A different mechanism for the inhibition of ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Molecular characteristics of the first case of this compound ... [nature.com]

- 7. Article Crystal Structure of the Carboxyltransferase Domain ... [sciencedirect.com]

Haloxyfop-P-Methyl Activation of the Nrf2/ARE Pathway: Mechanisms, Antioxidant Effects, and Research Applications

Executive Summary

Haloxyfop-P-methyl (HPM), an aryloxyphenoxypropionate herbicide, has emerged as a significant chemical activator of the Nrf2/ARE pathway, initiating a complex cellular defense response against oxidative stress. Recent studies demonstrate that HPM exposure triggers the Nrf2/ARE signaling cascade through MAPK activation, resulting in enhanced expression of antioxidant enzymes and cytoprotective proteins. While this pathway activation represents a protective cellular mechanism, chronic HPM exposure simultaneously induces metabolic disruption and immunotoxicity in aquatic organisms, highlighting the dual nature of this response. The mechanistic insights gained from HPM research provide valuable toxicological understanding and potential therapeutic applications for targeting the Nrf2 pathway in drug development for oxidative stress-related diseases. This whitepaper comprehensively examines the molecular mechanisms, experimental findings, and research implications of HPM-induced Nrf2/ARE pathway activation, providing researchers with detailed methodologies and data interpretation frameworks for further investigation.

Introduction to this compound-P-Methyl and the Nrf2/ARE Pathway

This compound-P-Methyl Properties and Usage

This compound-P-methyl (HPM) is a selective, post-emergence herbicide from the aryloxyphenoxypropionate chemical class, specifically designed to control annual and perennial grass weeds in broad-leaf crops [1]. Its chemical structure consists of a methyl ester functional group attached to the herbicidally active R-isomer of this compound, with the IUPAC name methyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate [2]. HPM primarily functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis in target plants by binding to the carboxyltransferase domain, ultimately leading to plant death [3] [1]. Despite its perceived selectivity and relatively short environmental half-life, HPM can metabolize into this compound-acid, which poses potential risks to aquatic ecosystems and non-target organisms [3].

The Nrf2/ARE Signaling Pathway in Cellular Defense

The Nrf2/ARE pathway represents one of the most critical cellular defense mechanisms against oxidative stress and xenobiotic insults. Under basal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its endogenous inhibitor Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for ubiquitination and proteasomal degradation [4]. Upon exposure to oxidative stress or electrophilic compounds, this Keap1-Nrf2 interaction is disrupted, allowing Nrf2 to accumulate and translocate to the nucleus where it forms heterodimers with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes [5] [4]. This binding initiates the transcription of a extensive battery of cytoprotective genes encoding antioxidant enzymes, phase II detoxification enzymes, and anti-inflammatory proteins, collectively enhancing cellular resilience [4].

Comprehensive Mechanisms of HPM-Induced Nrf2/ARE Activation

Molecular Activation Sequence

The activation of the Nrf2/ARE pathway by this compound-P-methyl follows a well-defined molecular sequence that transforms an extracellular chemical stimulus into a coordinated genetic response:

- Initial Stress Recognition: HPM exposure induces oxidative stress through generation of reactive oxygen species (ROS), potentially as a consequence of its primary mechanism as an ACCase inhibitor that disrupts normal metabolic processes [3].

- Kinase Signaling Activation: HPM stimulates MAPK pathways, specifically upregulating extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and protein kinase C (PKC) activities [6] [7]. These kinases phosphorylate Nrf2, modifying its structure and promoting dissociation from Keap1.

- Nuclear Translocation: Liberated Nrf2 translocates to the nucleus through a facilitated process involving Hsp90α-Pin1-dynein motor transport machinery, as identified in recent research on stress-activated MAP kinases [7].

- Gene Transcription Activation: Nuclear Nrf2 forms heterodimers and binds to ARE sequences, initiating transcription of genes containing this regulatory element in their promoters [5].

Key Regulatory Components

The HPM-induced Nrf2/ARE activation involves several crucial regulatory components that determine the magnitude and duration of the cellular response:

- Keap1 Cysteine Modification: HPM metabolites or subsequent ROS generation likely modify specific cysteine residues in Keap1, particularly C151, C273, and C288, inducing conformational changes that impair its ability to target Nrf2 for degradation [4].

- MAPK Phosphorylation Sites: ERK and JNK phosphorylate specific serine and threonine residues within the Nrf2 protein, enhancing its stability and nuclear translocation efficiency [7].

- Transcriptional Target Diversity: Activated Nrf2 regulates a diverse array of genes beyond classical antioxidant enzymes, including those involved in glutathione synthesis, NADPH production, proteostasis, and metabolic reprogramming [6] [4].

Table 1: Molecular Components of HPM-Induced Nrf2/ARE Pathway Activation

| Component | Function | Response to HPM |

|---|---|---|

| Keap1 | Nrf2 repressor protein | Cysteine modification, reduced Nrf2 binding |

| ERK/JNK/PKC | MAPK signaling enzymes | Increased phosphorylation activity |

| Nrf2 transcription factor | Master regulator of antioxidant response | Enhanced stability and nuclear translocation |

| ARE sequence | DNA regulatory element | Increased Nrf2 binding and gene activation |

| sMaf proteins | Nrf2 binding partners | Heterodimer formation with Nrf2 |

The following diagram illustrates the sequential molecular events in HPM-induced Nrf2/ARE pathway activation:

HPM-induced Nrf2/ARE activation pathway

Experimental Evidence and Research Findings

Key Studies on HPM and Nrf2/ARE Pathway

Recent investigations have systematically examined the impact of HPM on the Nrf2/ARE pathway across different biological models:

- Crab Study (Chiromantes dehaani): A 21-day toxicity test demonstrated that HPM exposure significantly activated the Nrf2/ARE pathway through upregulation of ERK, JNK, PKC, and Nrf2 itself. This activation resulted in increased activities of antioxidant enzymes including glutathione, thioredoxin reductase, and thioredoxin peroxidase [6]. Researchers observed coordinated regulation of glucose metabolism alongside antioxidant system activation, suggesting integrated metabolic and oxidative stress responses.

- Mussel Study (Cristaria plicata): Research on another aquatic species confirmed that the Nrf2/Keap1 pathway represents a fundamental defense system against oxidative stress in aquatic organisms. This study established that GST-Mu expression is regulated by the Nrf2/Keap1 pathway, confirming the conservation of this regulatory mechanism across species [5].

- Plant Cytogenotoxicity Studies: Research on Allium cepa demonstrated that HPM exposure causes concentration-dependent DNA damage and oxidative stress, though the Nrf2 pathway specifically was not examined in this plant model [8].

Quantitative Biochemical Findings

Table 2: Biochemical Effects of HPM Exposure in Chiromantes dehaani

| Parameter Category | Specific Measure | Effect of HPM | Significance |

|---|---|---|---|

| Growth Performance | Weight gain (WG) | Decreased | P < 0.05 |

| Growth Performance | Specific growth rate (SGR) | Decreased | P < 0.05 |

| Growth Performance | Hepatosomatic index (HSI) | Decreased | P < 0.05 |

| Glucose Metabolism | Pyruvate, lactate | Reduced | Metabolic disruption |

| Glucose Metabolism | Lactate dehydrogenase (LDH) | Reduced | Glycolysis inhibition |

| Glucose Metabolism | Glucose-6-phosphate dehydrogenase (G6PDH) | Enhanced | PPP activation |

| Antioxidant System | Glutathione levels | Increased | Enhanced antioxidant capacity |

| Antioxidant System | Thioredoxin reductase | Increased | Redox homeostasis |

| Antioxidant System | Thioredoxin peroxidase | Increased | Oxidative stress defense |

| Immune Function | Immune-related enzymes | Biphasic response | Low concentration enhances, high inhibits |

The experimental methodology for investigating HPM effects on the Nrf2/ARE pathway typically follows a structured approach:

Experimental workflow for HPM Nrf2 studies

Research Implications and Applications

Environmental Toxicology and Risk Assessment

The activation of the Nrf2/ARE pathway by HPM represents a significant mechanistic biomarker for environmental toxicology assessments with several important implications:

- Sensitive Bioindicator System: The Nrf2/ARE pathway activation serves as an early warning system for oxidative stress in non-target organisms, preceding more severe toxicological manifestations. Research demonstrates that low concentrations of HPM or short-term exposure initially upregulate immune-related genes and enhance immune-related enzyme activities, while high concentrations or long-term exposure inhibit immune function [6]. This biphasic response pattern provides a sensitive measure for environmental risk assessment.

- Ecosystem-Level Impacts: The observed suppression of growth performance (decreased weight gain, specific growth rate, and hepatosomatic index) in crustaceans under HPM exposure indicates potential population-level consequences through reduced fitness and reproductive success [6] [3]. These findings challenge the historical perception of HPM as relatively safe for aquatic organisms and highlight the need for revised environmental safety thresholds.

- Metabolic Disruption Connections: HPM exposure disrupts glucose metabolism by reducing pyruvate, lactate, lactate dehydrogenase and succinate dehydrogenase activities while enhancing glucose-6-phosphate dehydrogenase and hexokinase [6]. The interconnection between metabolic reprogramming and oxidative stress response through the Nrf2 pathway reveals complex adaptive mechanisms to chemical stress.

Therapeutic Applications and Drug Development

The mechanistic insights from HPM-induced Nrf2 activation offer valuable perspectives for pharmaceutical research and therapeutic development:

- Neurodegenerative Disease Applications: The Nrf2/ARE pathway is recognized as a promising therapeutic target for neurodegenerative diseases including Alzheimer's disease, Parkinson's disease, and ALS [4]. Reduced Nrf2 expression has been documented in motor neurons in postmortem ALS tissue, while Nrf2-activating compounds have shown therapeutic efficacy in neurodegenerative disease models [4]. Studies of HPM mechanism provide additional molecular understanding of pathway regulation.

- Cancer Chemoprevention Strategies: The ability to modulate Nrf2 activity has significant implications for cancer prevention approaches, as this pathway regulates numerous cytoprotective genes that can mitigate carcinogen-induced damage [7]. However, balanced modulation is crucial as persistent Nrf2 activation occurs in many cancers, contributing to chemoresistance.

- Inflammatory Condition Management: Since the Nrf2 pathway regulates both antioxidant and anti-inflammatory genes, understanding HPM-mediated activation mechanisms could inform treatment strategies for chronic inflammatory disorders [4]. The pathway's inhibition of proinflammatory responses through regulation of Cox-2 and iNOS expression represents a valuable therapeutic avenue.

Detailed Experimental Protocols

In Vivo Aquatic Toxicity Assessment

The following methodology, adapted from published research on HPM effects in crustaceans [6] [3], provides a robust protocol for investigating Nrf2/ARE pathway activation:

- Test Organism Acquisition and Acclimation: Obtain healthy adult specimens of appropriate model organisms (e.g., Chiromantes dehaani crabs). Acclimate for 2 weeks under controlled laboratory conditions (25 ± 2°C, pH 7.1 ± 0.2, dissolved oxygen 6.5 ± 0.5 mg/L) with regular feeding and tank maintenance. Starve organisms for 48 hours prior to experiment initiation.

- Exposure Concentration Establishment: Prepare HPM stock solution using analytical standard (≥97% purity). Based on published research, establish a concentration series (e.g., 0.3, 0.6, and 1.2 mg/L) with appropriate solvent controls. Perform range-finding tests if working with new species to determine appropriate concentrations.

- Exposure Regimen and Monitoring: Expose organisms to HMP concentrations for 21 days with daily renewal of exposure solutions. Monitor survival, behavior, and feeding responses daily. Measure water quality parameters (temperature, pH, dissolved oxygen, ammonia) regularly throughout exposure period.

- Sample Collection and Processing: After exposure period, collect hemolymph, hepatopancreas, and other relevant tissues. Preserve samples appropriately for biochemical (immediate processing or -80°C storage), molecular (RNA stabilization), and histological analyses (fixation).

Biochemical and Molecular Analysis Techniques

Comprehensive assessment of Nrf2/ARE pathway activation requires multiple analytical approaches:

- Antioxidant Enzyme Activity Assays: Measure activities of key antioxidant enzymes including glutathione peroxidase, glutathione reductase, thioredoxin reductase, and thioredoxin peroxidase using standardized spectrophotometric methods. Quantify reduced glutathione (GSH) to oxidized glutathione (GSSG) ratio as an indicator of cellular redox status.

- Gene Expression Analysis: Extract total RNA from tissues using Trizol reagent with DNase I treatment to remove genomic DNA contamination. Synthesize cDNA using reverse transcriptase. Perform quantitative PCR (qPCR) to measure expression of Nrf2, Keap1, and ARE-regulated genes (G6PDH, GST-Mu, NOO1, HO-1) using appropriate reference genes for normalization.

- Protein Level Assessment: Analyze protein expression of Nrf2 pathway components using Western blotting with specific antibodies for Nrf2, Keap1, phospho-Nrf2, and MAPK signaling proteins. Assess nuclear translocation of Nrf2 through subcellular fractionation followed by immunoblotting.

- Metabolic Parameter Measurement: Evaluate glucose metabolism intermediates and enzymes including pyruvate, lactate, lactate dehydrogenase, succinate dehydrogenase, glucose-6-phosphate dehydrogenase, and hexokinase activities to correlate oxidative stress response with metabolic alterations.

Table 3: Molecular Biology Techniques for Nrf2/ARE Pathway Analysis

| Technique | Application | Key Parameters | Considerations |

|---|---|---|---|

| Quantitative PCR | Gene expression analysis | Nrf2, Keap1, G6PDH, GST-Mu | Validate reference genes |

| Western Blotting | Protein expression and localization | Nrf2, Keap1, phospho-proteins | Include nuclear fractions |

| Enzyme Activity Assays | Functional antioxidant capacity | GSH, TrxR, TPx, GR, GPx | Standardize to protein content |

| Immunohistochemistry | Tissue localization | Nrf2 nuclear translocation | Optimize fixation methods |

| Comet Assay | DNA damage assessment | Tail moment, % DNA in tail | Include positive controls |

Conclusion and Future Research Directions

This compound-P-methyl activates the Nrf2/ARE pathway through a well-defined mechanism involving MAPK signaling and subsequent antioxidant gene expression. This activation represents a conserved cellular defense mechanism against chemical-induced oxidative stress with significant implications for both environmental toxicology and therapeutic development. The experimental evidence demonstrates that HPM exposure triggers a complex adaptive response integrating oxidative stress defense, metabolic reprogramming, and immune function modulation.

Future research should focus on several key areas: (1) elucidating the precise molecular initiating events that trigger Nrf2 activation following HPM exposure; (2) exploring the cross-talk between metabolic disruption and oxidative stress response; (3) investigating long-term adaptive responses to repeated chemical exposures; and (4) developing targeted Nrf2 modulators inspired by these mechanistic insights for therapeutic applications. Standardized testing protocols and integrated omics approaches will advance our understanding of this critical cellular pathway and its implications for environmental health and disease treatment.

References

- 1. - this compound - P (Ref: DE 535) methyl [sitem.herts.ac.uk]

- 2. This compound-P-methyl data sheet [bcpcpesticidecompendium.org]

- 3. This compound-P-methyl induces immunotoxicity and glucose ... [sciencedirect.com]

- 4. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative ... [pmc.ncbi.nlm.nih.gov]

- 5. GST-Mu of Cristaria plicata is regulated by Nrf2/Keap1 ... [sciencedirect.com]

- 6. - this compound - P induces immunotoxicity and glucose metabolism... methyl [pubmed.ncbi.nlm.nih.gov]

- 7. Stress Activated MAP Kinases and Cyclin-Dependent ... [semanticscholar.org]

- 8. Efficacy of this compound‐R‐Methyl on Allium cepa [pmc.ncbi.nlm.nih.gov]

Haloxyfop Toxicity in Aquatic Organisms: Mechanisms and Assessment Methodologies

Introduction and Chemical Profile

Haloxyfop-P-methyl is a selective, post-emergence aryloxyphenoxypropionate (AOPP) herbicide widely used to control annual and perennial grass weeds in various crops. While designed to target specific enzymes in plants, its presence in aquatic ecosystems through runoff poses significant risks to non-target organisms. Its molecular formula is C₁₆H₁₃ClF₃NO₄ with a molecular weight of 375.7 g/mol, and it is characterized by relatively low water solubility (7.9 mg/L at 20°C) and a high octanol-water partition coefficient (Log P = 4.0), suggesting potential for bioaccumulation [1].

The herbicidally active form is the R-isomer, which specifically inhibits acetyl-CoA carboxylase (ACCase) in the plastids of plants, disrupting fatty acid synthesis [1]. This primary mode of action, while targeted at plants, can trigger cascading secondary toxic effects in non-target aquatic organisms, making it crucial to understand its full ecotoxicological profile.

Primary Modes of Toxic Action

Oxidative Stress Induction

A primary mechanism of this compound-P-methyl toxicity across aquatic species is the induction of oxidative stress. Exposure leads to excessive reactive oxygen species (ROS) production, causing macromolecular damage.

- Lipid Peroxidation: In the crab Chiromantes dehaani, exposure resulted in significantly increased malondialdehyde (MDA) levels, a key biomarker for oxidative damage to cellular lipids [2].

- Antioxidant System Modulation: The Nrf2/ARE pathway, a critical cellular defense against oxidative stress, is significantly affected. Research on C. dehaani demonstrated that this compound-P-methyl exposure disrupts this pathway, impairing the cellular ability to counteract oxidative damage [3].

- Glutathione System Interference: The herbicide disrupts the glutathione redox cycle, altering the ratios of reduced and oxidized glutathione. This disruption is compounded by inhibition of glutathione reductase, further impairing the antioxidant capacity [2].

Metabolic Disruption

This compound-P-methyl significantly disrupts core metabolic pathways, particularly glucose metabolism, forcing organisms to alter their energy production strategies.

- Inhibition of Aerobic Metabolism: Key enzymes in fundamental energy-producing pathways are suppressed. Studies show significant decreases in succinic dehydrogenase (SDH) activity, a crucial component of the tricarboxylic acid (TCA) cycle [3].

- Shift to Anaerobic Metabolism: Affected organisms exhibit increased lactate dehydrogenase (LDH) activity, indicating a shift toward anaerobic glycolysis for energy production under stress conditions [3].

- Pentose Phosphate Pathway Activation: As a compensatory mechanism, the pentose phosphate pathway is stimulated, evidenced by increased glucose-6-phosphate dehydrogenase (G6PDH) activity. This serves to generate NADPH to combat oxidative stress [3].

Immunotoxicity

The compound exerts significant immunosuppressive effects, compromising innate immune function in aquatic invertebrates.

- Immune Enzyme Suppression: In crustaceans like C. dehaani, exposure to this compound-P-methyl leads to decreased activities of critical immune enzymes including acid phosphatase (ACP), alkaline phosphatase (AKP), and lysozyme (LZM) [3].

- Cellular Immune Impairment: The activity of phenoloxidase (PO), a key enzyme in invertebrate cellular immune responses like melanization and encapsulation, is also significantly inhibited [3].

Species-Specific Toxicity Manifestations

The following table summarizes key toxicological endpoints observed across different aquatic model organisms.

Table 1: Quantitative Toxicity Endpoints of this compound in Aquatic Organisms

| Organism | Toxicity Endpoint | Experimental Concentration | Key Observed Effects | Source |

|---|---|---|---|---|

| Zebrafish (Danio rerio) | Developmental Toxicity | 0.2 - 0.4 mg/L | Developmental defects, pericardial edema, hatching inhibition, decreased heart rate, aberrant vasculogenesis, neurodegeneration. | [4] [5] |

| Zebrafish (Danio rerio) | Neurotoxicity | 0.2 - 0.4 mg/L | Increased AChE activity, reduced locomotor activity. | [4] |

| Crab (Chiromantes dehaani) | Acute Toxicity & Growth | 12.886 mg/L (96-h LC₅₀) | Reduced weight gain (WG) and specific growth rate (SGR). | [3] [2] |

| Crab (Chiromantes dehaani) | Oxidative Stress & Immunotoxicity | 1.2 - 9.6 mg/L | Increased MDA, altered antioxidant enzymes (CAT, GR), decreased immune enzymes (ACP, AKP, LZM). | [3] [2] |

| Diatom (Chaetoceros muelleri) | Photosynthetic Inhibition | Up to 4570 µg/L | No significant effect on growth or photosynthetic efficiency (ΔF/Fm'). | [6] |

| Microalgae (Rhodomonas salina) | Photosynthetic Inhibition | Highest tested concentration | No toxic response to PSII function or growth. | [7] |

| Onion (Allium cepa) | Cytogenotoxicity | 1.19 - 4.76 mg/L | Root growth inhibition, decreased mitotic index, chromosomal aberrations, DNA damage (comet assay). | [8] |

Molecular Pathways and Transcriptomic Responses

Advanced transcriptomic analyses in C. dehaani have elucidated the complex molecular networks perturbed by this compound-P-methyl exposure, revealing impacts far beyond its primary enzyme target.

This compound toxicity network in crustaceans.

Key molecular responses include:

- Lipid Metabolism Genes: Significant downregulation of genes involved in fatty acid biosynthesis and lipid transport, consistent with its known inhibition of ACCase [2].

- Detoxification Enzymes: Upregulation of genes encoding cytochrome P450 enzymes, glutathione S-transferases, and carboxylases, indicating activation of detoxification pathways [2].

- Apoptosis and Stress Response: Modulation of p53 signaling pathway genes and chaperones like heat shock proteins, suggesting activation of programmed cell death and cellular stress response mechanisms [2].

Detailed Experimental Protocols

Crab Toxicity Bioassay (Chiromantes dehaani)

- Animal Acclimation: Collect adult crabs and acclimate for two weeks in laboratory conditions (25 ± 2 °C, pH 7.1 ± 0.2, dissolved oxygen 6.5 ± 0.5 mg/L). Feed commercial diet and clean tanks regularly [3] [2].

- Exposure Design: Prepare this compound-P-methyl stock solution in acetone and dilute to desired concentrations (e.g., 0.3, 0.6, 1.2, 2.4, 4.8, 9.6 mg/L) in aquaria. Include a solvent control group with equivalent acetone. Use 10 crabs per concentration for 96 hours to determine LC₅₀ [2].

- Sublethal Exposure: For mechanistic studies, expose crabs to sublethal concentrations (e.g., 1.2, 4.8, 9.6 mg/L) for 21 days [3].

- Sampling: After exposure, collect hemolymph and tissues (hepatopancreas, muscle). Tissue samples should be immediately frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analysis [3].

Biochemical Analysis

- Oxidative Stress Markers:

- Lipid Peroxidation (MDA): Quantify using thiobarbituric acid reactive substances (TBARS) assay [2].

- Antioxidant Enzymes: Measure activities of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) using standard spectrophotometric kits [3] [2].

- Glutathione Status: Determine reduced (GSH) and oxidized (GSSG) glutathione levels using ELISA or commercial kits [3].

- Metabolic Enzymes:

- Assess lactate dehydrogenase (LDH), succinate dehydrogenase (SDH), and glucose-6-phosphate dehydrogenase (G6PDH) activities using specific spectrophotometric assays [3].

- Immune Parameters:

- Measure acid phosphatase (ACP), alkaline phosphatase (AKP), and lysozyme (LZM) activities using standard enzymatic methods [3].

Zebrafish Embryo Acute Toxicity Test

- Embryo Collection: Collect fertilized zebrafish embryos within 2 hours post-fertilization (hpf) and rinse thoroughly [4] [5].

- Exposure: Expose embryos to this compound-P-methyl (e.g., 0.2, 0.3, 0.4 mg/L) in 24-well plates. Include a control group. Use 20 embryos per concentration with triplicates [4].

- Endpoint Assessment:

- Developmental Toxicity: Record mortality, hatching rate, malformations (pericardial edema, spinal curvature), body length, and heart rate at 24, 48, 72, and 96 hpf [4] [5].

- Neurotoxicity: Assess locomotor behavior at 120 hpf and measure acetylcholinesterase (AChE) activity [4].

- Oxidative Stress: Measure ROS levels, SOD, and CAT activities in embryo homogenates [4] [5].

- Gene Expression: Analyze expression of apoptotic (e.g., bax, bcl-2), inflammatory (e.g., tnfα, il1β), and vascular development genes (e.g., vegf, flk1) using qPCR [5].

Transcriptomic Analysis (RNA-Seq)

- RNA Extraction: Extract total RNA from target tissues (e.g., hepatopancreas) using TRIzol reagent. Assess RNA quality and integrity [2].

- Library Preparation and Sequencing: Prepare cDNA libraries and sequence on an Illumina platform (e.g., NovaSeq 6000) to generate 150 bp paired-end reads [2].

- Bioinformatic Analysis:

- Quality control of raw reads using FastQC.

- Map clean reads to the reference genome using HISAT2.

- Identify differentially expressed genes (DEGs) with |log2(Fold Change)| > 1 and adjusted p-value < 0.05 using DESeq2.

- Perform Gene Ontology (GO) enrichment and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on DEGs [2].

Conclusion and Ecological Implications

This compound-P-methyl, while targeting a specific plant enzyme, induces complex toxicological outcomes in non-target aquatic organisms through interconnected mechanisms centered on oxidative stress, metabolic reprogramming, and immune suppression. The toxicity is highly species-dependent, with crustaceans showing particular sensitivity compared to certain microalgae.

References

- 1. This compound-P-methyl (Ref: DE 535) - AERU [sitem.herts.ac.uk]

- 2. Integrated physiological and transcriptome analysis ... [sciencedirect.com]

- 3. This compound-P-methyl induces immunotoxicity and glucose ... [sciencedirect.com]

- 4. Effects of this compound-p-methyl on the developmental toxicity, ... [sciencedirect.com]

- 5. This compound-P-methyl induces developmental defects in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity of the herbicides diuron, propazine, tebuthiuron ... [nature.com]

- 7. Toxicity of ten herbicides to the tropical marine microalgae ... [nature.com]

- 8. Efficacy of this compound‐R‐Methyl on Allium cepa [pmc.ncbi.nlm.nih.gov]

Haloxyfop-Induced Conformational Changes in Acetyl-CoA Carboxylase: Molecular Mechanisms and Research Applications

Introduction to Acetyl-CoA Carboxylase and Haloxyfop Inhibition

Acetyl-CoA carboxylase (ACCase) is a fundamental enzyme in fatty acid metabolism, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, which represents the first committed and rate-limiting step in fatty acid biosynthesis [1]. In humans and most eukaryotes, ACCase exists as a large, multi-domain enzyme with three functionally distinct regions: the biotin carboxylase (BC) domain, the biotin carboxyl carrier protein (BCCP) domain, and the carboxyltransferase (CT) domain [1] [2]. The CT domain is particularly significant as it catalyzes the transfer of the carboxyl group from carboxybiotin to acetyl-CoA, producing malonyl-CoA [1].

This compound is a representative of the aryloxyphenoxypropionate (APP/FOP) class of herbicides that specifically targets the CT domain of ACCase [2] [3]. These compounds are potent inhibitors of ACCases from sensitive plants and kill them by shutting down fatty acid biosynthesis [2]. The discovery that this compound and other herbicides effectively inhibit ACCase activity has established the CT domain as a valid target for the development of inhibitors against these enzymes, including human ACCases for therapeutic applications against obesity, diabetes, and other metabolic disorders [1] [2].

Molecular Mechanism of this compound Action

Structural Basis of Conformational Changes

The molecular mechanism underlying this compound inhibition involves significant conformational rearrangements in the CT domain of ACCase. Crystallographic studies of the yeast ACCase CT domain in complex with this compound have revealed that inhibitor binding occurs at the dimer interface of the CT domain, specifically within the active site region [2]. Surprisingly, this compound binding requires large conformational changes for several residues in this interface, which create a highly conserved hydrophobic pocket that extends deeply into the core of the dimer [2].

These structural rearrangements are facilitated by the displacement of key residues, including Leu1705 and Val1967 in yeast ACCase (numbering based on yeast sequence), which undergo positional shifts to accommodate the herbicide molecule [2]. The resulting conformational changes disrupt the normal catalytic function of the CT domain, preventing the transfer of the carboxyl group from biotin to acetyl-CoA, thereby inhibiting malonyl-CoA production and subsequent fatty acid biosynthesis [4].

Table 1: Key Residues Involved in this compound Binding and Conformational Changes

| Residue Position | Wild-type Amino Acid | Role in this compound Binding | Effect of Mutation |

|---|---|---|---|

| 1705 (Yeast) | Leucine | Forms part of hydrophobic binding pocket | Ile substitution confers resistance |

| 1967 (Yeast) | Valine | Contributes to binding site architecture | Ile substitution confers resistance |

| 2041 (Plants) | Isoleucine | Located in CT domain | Thr or Asn substitutions confer resistance |

| 2088 (Plants) | Cysteine | Part of herbicide binding site | Arg substitution confers resistance |

The following diagram illustrates the conformational changes in the ACCase CT domain induced by this compound binding:

This compound binding induces conformational changes forming an inhibitory hydrophobic pocket in ACCase.

Species-Specific Variations in this compound Sensitivity

The sensitivity to this compound varies significantly across species, primarily due to structural differences in the CT domain of ACCase. Grass plants possess a eukaryotic form of plastidic ACCase that is highly sensitive to this compound inhibition, while broadleaf plants have a naturally resistant form of the enzyme [5]. In mammals, including humans, two isoforms of ACCase exist: ACC1 (present in lipogenic tissues like liver and adipose) and ACC2 (present in oxidative tissues like liver, heart, and skeletal muscle) [1]. Both isoforms contain CT domains that share significant sequence homology with the yeast CT domain (52% identity between yeast and human ACC2), suggesting similar mechanisms of inhibition may apply [2].

Insect ACCases present a unique case, as insects possess only a single ACC gene, unlike mammals which have two tissue-specific isozymes [6]. Recent structural characterization of the CT domain from Trichoplusia ni (cabbage looper) ACCase has revealed unique interactions between the CT and central domains that may influence inhibitor binding and provide new directions for insecticide design [6].

Experimental Characterization Methods

Structural Biology Approaches

X-ray crystallography has been instrumental in elucidating the conformational changes induced by this compound binding to ACCase. The following experimental protocol has been successfully employed to determine the structure of the yeast ACCase CT domain in complex with this compound:

Protein Expression and Purification: The CT domain of yeast ACCase (residues 1429-2233 or 1476-2233) is cloned and expressed in Escherichia coli. The soluble protein is purified using standard chromatographic techniques [2].

Crystallization: The purified CT domain is crystallized using reservoir solutions containing 0.1 M sodium citrate (pH 5.5), 200 mM NaCl, 8% (wt/vol) polyethylene glycol (PEG) 8000, and 10% (vol/vol) glycerol, with protein concentrations of approximately 10 mg/ml [2].

Complex Formation: For this compound complex structures, crystals of the free enzyme are soaked with 1 mM this compound for approximately 1 hour. Higher concentrations (5 mM and above) often lead to crystal dissolution or loss of diffraction quality [2].

Data Collection and Structure Determination: X-ray diffraction data are collected at synchrotron sources (e.g., National Synchrotron Light Source). The structures are solved by molecular replacement using known CT domain structures as search models, followed by iterative model building and refinement [2].

More recently, cryo-electron microscopy (cryo-EM) has been applied to study insect ACCase structures, as demonstrated by the determination of a 3.12 Å resolution structure of the CT domain from Trichoplusia ni ACCase [6]. This approach provides an alternative for studying ACCase complexes that may be difficult to crystallize.

Enzyme Activity Assays

The inhibitory effect of this compound on ACCase activity can be quantified using well-established enzymatic assays:

Enzyme Preparation: ACCase is extracted from target tissues or obtained from recombinant expression systems. For studies in weeds, plant extracts are prepared from fresh tissue homogenized in appropriate extraction buffers [5].

Activity Measurement: The carboxylation reaction is assayed in a 100 μL reaction volume containing 5 mM ATP, 1 mM acetyl-CoA, 5 mM [14C]NaHCO₃ (14.9 mCi/mmol), and the enzyme extract. Reactions are incubated for 30 minutes at 30°C with constant mixing [4].

Inhibition Studies: For inhibition assays, enzyme preparations are pre-incubated with this compound (typically 0.5-2 mM concentration range) for 30 minutes on ice prior to addition of reaction components [4].

Product Quantification: The [14C]malonyl-CoA product is acid-precipitated, collected on filters, and quantified by scintillation counting [4].

Table 2: this compound Inhibition Parameters Across Various Species

| Species | IC₅₀/EC₅₀ Value | Experimental Context | Reference |

|---|---|---|---|

| Trypanosoma brucei | 67 μM | ACC activity in cell lysate | [4] |

| Rat, mouse, monkey, human | ~60 nM | CP-640186 inhibitor (mammals) | [1] |

| Poa annua (resistant) | 366.8 g ae ha⁻¹ (GR₅₀) | Whole plant dose response | [5] |

| Poa annua (susceptible) | 19.3 g ae ha⁻¹ (GR₅₀) | Whole plant dose response | [5] |

| Wheat (quizalofop-resistant) | 7.63 μM (I₅₀) | Enzyme-level dose response | [7] |

The following workflow diagram illustrates the experimental process for characterizing this compound inhibition:

Parallel experimental approaches for structural and biochemical characterization of this compound inhibition.

Molecular Docking and Modeling Studies

Computational approaches have provided additional insights into this compound binding and the conformational changes it induces:

Homology Modeling: Using known crystal structures of ACCase CT domains (e.g., from yeast) as templates, researchers can generate models of ACCase from other species, including plants and insects [6] [3].

Molecular Dynamics Simulations: These simulations help characterize the flexibility of the binding pocket and the stability of this compound binding under different conformational states [7].

Docking Studies: this compound and related compounds can be docked into the CT domain binding pocket to predict binding modes and affinities. For example, docking studies have revealed that this compound binds specifically to DNA minor groove regions rich in GC bases, which may explain additional genotoxic effects observed in non-target organisms [3].

Recent docking studies comparing this compound binding to wild-type and mutant wheat ACCase have revealed that the A2004V mutation (Ala2004 to Val substitution) causes a reduction in the volume of the binding pocket that hinders quizalofop interaction but does not similarly affect this compound binding [7]. This specificity highlights the precise steric requirements for different inhibitors.

Resistance Mechanisms and Implications

Target-Site Resistance

Prolonged use of this compound and other ACCase-inhibiting herbicides has led to the evolution of resistance in weed populations, primarily through two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). Target-site resistance results from mutations in the gene encoding ACCase that alter the herbicide binding site without completely disrupting enzymatic function [5] [8].

The most common TSR mutations occur at specific residues within the CT domain:

- Ile-2041 to Thr or Asn: This mutation in Poa annua confers approximately 20-fold resistance to this compound [5].

- Cys-2088 to Arg: This mutation has been identified in Leptochloa chinensis and confers 22-fold resistance to cyhalofop-butyl, an APP herbicide similar to this compound [8].

- Trp-1999, Trp-2027, Ile-1781, Asp-2078, and Gly-2096: Additional mutations at these positions have been reported in various grass weed species [5] [8].

These mutations typically confer cross-resistance to multiple APP herbicides while maintaining sensitivity to CHD (cyclohexanedione) inhibitors like clethodim, although the specific resistance patterns depend on the position of the mutation and the amino acid substitution [5].

Non-Target-Site Resistance

Non-target-site resistance involves mechanisms that reduce the amount of active herbicide reaching the target site, primarily through enhanced metabolic degradation [8]. This form of resistance frequently involves various families of detoxification enzymes, including:

- Cytochrome P450 monooxygenases (CYP450s)

- Glutathione S-transferases (GSTs)

- UDP-glucosyltransferases (UDP-GTs)

- Aldo-keto reductases (AKRs)

- ATP-binding cassette (ABC) transporters [8]

Metabolic resistance poses a greater threat to weed control as it can confer resistance to herbicides with different modes of action, potentially rendering multiple chemical classes ineffective [8].

Research and Therapeutic Applications

Agricultural Applications

This compound and other ACCase inhibitors have been commercially used as herbicides for over 20 years, primarily for controlling grass weeds in broadleaf crops [1] [5]. Their selectivity stems from the differential forms of ACCase existing in the plastids of broadleaf plant species compared with grass species, with grass species having a eukaryotic form of ACCase that is sensitive to these inhibitors [5].

Recent research has focused on developing new formulations and resistance management strategies, including the introduction of herbicide-resistant crop varieties through mutagenesis and selection [7]. For example, the CoAXium wheat production system utilizes a quizalofop-resistant wheat variety with an A2004V mutation in ACCase, allowing for effective weed control while maintaining crop safety [7].

Therapeutic Potential in Human Diseases

The central role of ACCase in fatty acid metabolism makes it an attractive target for drug discovery against various human diseases:

- Obesity and Diabetes: ACC2 inhibition reduces malonyl-CoA levels, stimulating fatty acid oxidation while inhibiting fatty acid synthesis. ACC2 knock-out mice exhibit reduced body fat, improved insulin sensitivity, and protection from diet-induced obesity and diabetes [1].

- Cancer: Many cancer cells exhibit high levels of fatty acid synthesis to support rapid proliferation. ACC inhibitors may disrupt this metabolic adaptation in malignant cells [1].

- Infectious Diseases: ACC inhibitors show potential as antifungal, antibacterial, and antiparasitic agents by targeting lipid metabolism in pathogens [1] [4].

The structural insights gained from studying this compound binding to plant and fungal ACCases provide valuable starting points for designing human ACCase inhibitors with improved specificity and reduced side effects [2].

Conclusion

References

- 1. Acetyl-coenzyme A carboxylases: versatile targets for drug ... [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis for the inhibition of the carboxyltransferase ... [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound‐R‐Methyl on Allium cepa [pmc.ncbi.nlm.nih.gov]

- 4. Trypanosoma brucei: Inhibition of acetyl-CoA carboxylase ... [pmc.ncbi.nlm.nih.gov]

- 5. Molecular characteristics of the first case of this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the endogenous insect acetyl-coA carboxylase ... [sciencedirect.com]

- 7. Biochemical and structural characterization of quizalofop ... [nature.com]

- 8. The Cys-2088-Arg mutation in the ACCase gene and ... [sciencedirect.com]

haloxyfop soil persistence and half-life studies

Haloxyfop Soil Persistence Data

| Study Context / Soil Type | Application Rate | Key Findings (Half-life & Dissipation) | Primary Influencing Factors | Citation |

|---|---|---|---|---|

| Coastal Wetland Soil (Chongming Island, China) | 0.45, 0.9, 1.8 mg/g | Dissipation time: 9-15 days; Higher dosage led to faster initial dissipation. | Soil microbial activity (especially Pseudomonas, Acinetobacter), dosage, tide-influenced soil conditions (Eh, EC). [1] | |

| Laboratory Incubation (Non-sterilized Soil) | 10 mg/kg | R-(-)-enantiomer: 7.59 days; S-(+)-enantiomer: 11.84 days. | Microbial activity; Degradation was enantioselective, favoring the active R-(-)-form. [2] | |

| Laboratory Incubation (Sterilized Soil) | 10 mg/kg | No significant enantioselective degradation; dissipation was minimal and similar for both enantiomers. | Confirmed microbial activity is the primary driver of enantioselective degradation; abiotic factors (hydrolysis) play a secondary role. [2] |

Experimental Protocols for Key Studies

To evaluate the reliability of this data and facilitate experimental design, here are the core methodologies employed in these studies.

Field Dissipation Study in Coastal Wetland Soil [1]

- Experimental Setup: A field experiment was conducted using polyvinylchloride (PVC) tubes containing Spartina alterniflora seedlings in a tidal flat. This compound-R-methyl was applied at three different dosages.

- Soil Sampling: Rhizosphere soil samples were collected at 6 hours, and 1, 3, 7, 15, and 30 days after herbicide application.

- Chemical Analysis: this compound concentration in soil was determined using High-Performance Liquid Chromatography (HPLC). This method separates and quantifies the herbicide from other soil components.

- Microbial Community Analysis: The impact on soil bacteria was assessed via next-generation sequencing of the 16S rRNA gene, allowing for a comprehensive profile of the microbial community structure and diversity.

Enantioselective Degradation in Soils [2]

- Soil Preparation: Soil samples were sieved and divided into two sets: non-sterilized and sterilized (autoclaved three times to eliminate microbial activity).

- Herbicide Treatment: Racemic this compound (a mixture of both R and S enantiomers) was added to the soils at a concentration of 10 mg/kg.

- Incubation and Sampling: Treated soils were incubated in the dark at 25°C. Samples from both sterilized and non-sterilized groups were taken at nine time intervals over 60 days.

- Enantiomer-Specific Analysis: Soil extracts were analyzed using chiral HPLC with a Whelk-O 1 chiral stationary phase, which can physically separate the R and S enantiomers. A circular dichroism (CD) detector was used to definitively identify each enantiomer based on its optical activity.

The following diagram illustrates the logical workflow and key findings from the enantioselective degradation study.

Workflow of the enantioselective degradation experiment showing the critical role of soil microbes.

Interpretation and Research Implications

For research and development professionals, these findings have several critical implications:

- Environmental Risk Assessment (ERA): The relatively short half-life suggests this compound does not pose a long-term persistence risk in most soils. However, its initial presence can significantly disrupt the soil microbial community. ERA should account for both the chemical's dissipation and its transient ecological impact on soil health [1].

- Enantioselectivity Matters: The finding that the active herbicidal enantiomer (R-(-)-haloxyfop) degrades faster than its inactive counterpart is crucial. It confirms that studies using racemic mixtures (equal parts R and S) can over- or under-estimate environmental persistence and toxicity. Regulatory and environmental studies should be enantiomer-specific [2].

- Bioremediation Potential: The identification of bacterial genera like Pseudomonas and Acinetobacter that proliferate after application indicates their potential use in targeted bioremediation strategies for contaminated soils [1]. Furthermore, research shows that Microbial Fuel Cells (MFCs) augmented with specific fungi like Myrothecium verrucaria can enhance this compound degradation, achieving over 93% removal in 60 days by creating a synergistic "xeno-fungusphere" [3] [4].

References

- 1. Influence of the herbicide this compound-R-methyl on bacterial ... [sciencedirect.com]

- 2. Stereoselective quantitation of this compound in environment ... [sciencedirect.com]

- 3. Taking Myrothecium verrucaria and this compound-P as an ... [sciencedirect.com]

- 4. Xeno-Fungusphere: Fungal-Enhanced Microbial Fuel Cells ... [mdpi.com]

Application Notes and Protocols: Analysis of Haloxyfop Using LC-MS/MS

Introduction